QX 314 Bromide-d5
Description
Synthetic Routes for Non-deuterated QX-314 Bromide
The synthesis of QX-314 Bromide is typically achieved through the quaternization of a tertiary amine precursor, which itself is derived from lidocaine (B1675312).
The synthesis of the non-deuterated QX-314 Bromide begins with the well-established synthesis of lidocaine. Lidocaine is a monocarboxylic acid amide that results from the formal condensation of N,N-diethylglycine with 2,6-dimethylaniline (B139824). nih.govflybase.orgnih.govlookchem.com The synthesis of lidocaine itself starts from 2,6-dimethylaniline, which is reacted with chloroacetyl chloride to form α-chloro-2,6-dimethylacetanilide. lookchem.com This intermediate is then reacted with diethylamine (B46881) to yield lidocaine. lookchem.com
The crucial step in forming QX-314 Bromide is the quaternization of the tertiary amine group in a lidocaine-related precursor. This reaction, a type of amine alkylation known as the Menshutkin reaction, involves the reaction of a tertiary amine with an alkyl halide. wikipedia.orgallrounder.ai In this case, a suitable tertiary amine precursor is reacted with bromoethane (B45996). The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic carbon of bromoethane, leading to the formation of the quaternary ammonium (B1175870) salt, QX-314 Bromide. libretexts.orgchemguide.co.uk This process can be carried out under neat conditions at elevated temperatures. mdpi.com
A common precursor for QX-314 Bromide is N-(2,6-dimethylphenyl)-N,N-diethylglycine amide. The reaction proceeds via a nucleophilic aliphatic substitution mechanism where the tertiary amine acts as the nucleophile and the alkyl halide is the electrophile. wikipedia.org
Reaction Scheme for QX-314 Bromide Synthesis
Step 1: Synthesis of α-chloro-2,6-dimethylacetanilide 2,6-dimethylaniline + Chloroacetyl chloride → α-chloro-2,6-dimethylacetanilide + HCl
Step 2: Synthesis of Lidocaine α-chloro-2,6-dimethylacetanilide + Diethylamine → Lidocaine + Diethylamine hydrochloride
Step 3: Quaternization to form QX-314 Bromide Lidocaine + Bromoethane → QX-314 Bromide
Optimizing the synthesis of quaternary ammonium salts like QX-314 Bromide involves controlling several factors to maximize yield and purity. The choice of solvent can be critical. While the Menshutkin reaction can be performed neat, the use of solvents can influence reaction rates and facilitate purification. mdpi.comnih.gov The reaction temperature is another key parameter; higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. mdpi.com
To improve yields in amine alkylations, a base such as sodium carbonate or sodium hydroxide (B78521) can be added to neutralize the hydrohalic acid that is formed, thus keeping the amine in its more reactive free base form. dtic.mil However, since QX-314 synthesis starts from a tertiary amine, this is less of a concern. The purity of the final product is often enhanced through recrystallization or column chromatography. mdpi.com For quaternary ammonium salts, precipitation from a reaction mixture by adding a less polar solvent is a common purification technique. nih.gov
Advanced Deuteration Techniques for QX-314 Bromide-d5
The synthesis of QX-314 Bromide-d5 requires the specific incorporation of five deuterium (B1214612) atoms.
For QX-314 Bromide-d5, the deuterium atoms are typically incorporated into one of the ethyl groups attached to the quaternary nitrogen. This can be achieved by using a deuterated alkylating agent in the final quaternization step. Specifically, bromoethane-d5 (B31941) would be used in place of bromoethane to react with the tertiary amine precursor.
An alternative strategy involves starting with a deuterated precursor. For instance, diethylamine-d5 could be used in the synthesis of a deuterated lidocaine analog, which would then be alkylated with a non-deuterated alkyl halide. However, using deuterated bromoethane is generally a more direct approach for synthesizing QX-314 Bromide-d5.
The choice of deuteration strategy can be influenced by the availability and cost of the deuterated starting materials. synmr.in Site-specific deuteration is crucial as it ensures that the physicochemical properties of the molecule are minimally altered, which is important for its biological activity and for its use as an internal standard. The use of deuterated reagents, such as lithium aluminum deuteride (B1239839) (LiAlD4), is a common method for introducing deuterium into a molecule at specific sites. acs.orgnih.gov
Assessing the isotopic purity and the degree of deuteration is a critical step in the synthesis of any isotopically labeled compound. rsc.orgrsc.org A combination of analytical techniques is typically employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the position of the deuterium labels by observing the disappearance or reduction in the intensity of the proton signals at the deuterated positions. For QX-314 Bromide-d5, the signals corresponding to the protons of one of the ethyl groups would be absent or significantly reduced. ²H NMR can also be used to directly observe the deuterium atoms and confirm their location within the molecule. nih.gov Quantitative NMR (qNMR) methods can provide an accurate determination of isotopic abundance. nih.govrug.nl
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic enrichment of a labeled compound. rsc.orgrsc.org By comparing the mass spectra of the deuterated and non-deuterated compounds, the mass shift due to the incorporated deuterium atoms can be precisely measured. The isotopic distribution pattern in the mass spectrum can be used to calculate the percentage of the desired deuterated species, as well as the presence of any partially deuterated or non-deuterated impurities. rsc.org Liquid chromatography coupled with mass spectrometry (LC-MS) is often used for this analysis. nih.gov
| Analytical Technique | Purpose in Isotopic Purity Assessment |
| ¹H NMR | Confirms the site of deuteration by observing the absence of proton signals. Allows for the quantification of residual protium. |
| ²H NMR | Directly detects the presence and location of deuterium atoms in the molecule. nih.gov |
| High-Resolution Mass Spectrometry (HRMS) | Accurately determines the mass of the molecule, confirming the incorporation of the correct number of deuterium atoms. Provides information on isotopic distribution and enrichment. rsc.orgrsc.org |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates the deuterated compound from impurities before mass analysis, ensuring accurate isotopic assessment. nih.gov |
Purification and Spectroscopic Confirmation of Deuterated Analogs
The purification of QX-314 Bromide-d5 follows similar principles to its non-deuterated counterpart. Quaternary ammonium salts are often purified by recrystallization or precipitation. nih.gov Dispersing the crude product in an organic solvent in which it is sparingly soluble can create a suspension, allowing for washing and removal of impurities. google.com The purified product is then typically dried under vacuum to remove any residual solvents. google.com
Spectroscopic confirmation is essential to verify the structure and identity of the final product. In addition to the NMR and MS techniques used for isotopic purity assessment, other spectroscopic methods can be employed.
The combination of these purification and spectroscopic techniques ensures that the final QX-314 Bromide-d5 product is of high purity and has the correct structure and isotopic enrichment for its intended applications in research.
Purification and Spectroscopic Confirmation of Deuterated Analogs
Advanced Spectroscopic Confirmation of Deuteration Sites (e.g., NMR, High-Resolution Mass Spectrometry for Isotope Ratio Analysis)
After synthesis and purification, the precise location and incorporation level of the deuterium atoms must be confirmed. This is accomplished using advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy provides unambiguous structural information.
¹H NMR (Proton NMR): In the ¹H NMR spectrum of QX 314 Bromide-d5, the signal corresponding to the protons on the deuterated ethyl group would be absent or significantly diminished. The integration of any residual proton signals at that position can be used to quantify the isotopic purity.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming their presence and location within the molecule.
¹³C NMR (Carbon-13 NMR): The carbon atoms bonded to deuterium exhibit a characteristic splitting pattern (due to C-D coupling) and a slight shift in their resonance compared to carbons bonded to hydrogen, providing further confirmation of the deuteration sites.
High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment. HRMS provides a highly accurate mass measurement of the parent ion. The mass difference between the deuterated and non-deuterated compound precisely reflects the number of deuterium atoms incorporated.
Table 3: Spectroscopic Data for Confirmation of this compound
| Technique | Expected Result for this compound | Purpose | Reference |
|---|---|---|---|
| ¹H NMR | Disappearance of the proton signal for one -CH₂-CH₃ group. | Confirms location of deuteration and isotopic purity. | mdpi.com |
| ¹³C NMR | Characteristic triplet splitting and isotopic shift for the carbons in the C-D bonds. | Confirms location of deuteration. | mdpi.com |
| HRMS | Molecular ion peak at an m/z value approximately 5.03 Da higher than the non-deuterated compound. | Confirms the correct number of incorporated deuterium atoms and overall molecular formula. | nih.govcore.ac.uk |
These analytical methods are fundamental to validating the identity, purity, and structural integrity of isotopically labeled compounds like this compound, ensuring their suitability for demanding research applications. nih.govdiva-portal.org
Properties
Molecular Formula |
C₁₆H₂₂D₅BrN₂O |
|---|---|
Molecular Weight |
348.335 |
Synonyms |
2-[(2,6-Dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-ethanaminium Bromide-d5; _x000B_Triethyl[(2,6-xylylcarbamoyl)methyl]-ammonium Bromide-d5; 2-[(2,6-Dimethylphenyl)amino]-N,N,N-triethyl-2-oxo-ethanaminium Bromide-d5; N-(2,6-Dimethylphenylcarbamoylmethyl)tri |
Origin of Product |
United States |
Intracellular Blockade of Voltage Gated Channels:once Inside the Neuron, the Theoretical Framework for Qx 314 S Action is Its Function As an Open Channel Blocker of Voltage Gated Sodium Channels.physiology.orgnih.govit Enters the Channel Pore from the Intracellular Side and Physically Occludes It, Preventing the Flow of Sodium Ions That is Necessary for the Rising Phase of an Action Potential. This Action is Often Use Dependent, Meaning the Block Becomes More Pronounced with Repeated Channel Opening, As This Provides More Opportunities for Qx 314 to Access Its Binding Site Within the Pore.tocris.comwhile Its Primary Target is the Sodium Channel, It is Understood That at Certain Concentrations, It Can Also Block Other Intracellularly Accessible Channels, Including Some Calcium and Potassium Channels.physiology.orgmedchemexpress.com
Molecular Mechanisms of Action of Qx 314 Bromide D5
Elucidation of Ion Channel Modulation by QX-314 Bromide-d5
The primary mechanism of action of QX-314 is the blockade of various ion channels from the intracellular side. Its effects are contingent on gaining access to the cytoplasm, a process that is a key area of research.
Voltage-Gated Sodium Channel Interaction Profiles
QX-314 is a well-established blocker of voltage-gated sodium (NaV) channels. rndsystems.com Unlike its parent compound, lidocaine (B1675312), QX-314's permanent charge prevents it from crossing the cell membrane to reach its binding site on the intracellular side of the channel. elifesciences.orgbioworld.com
Specificity for NaV Isoforms: Research indicates that QX-314 can inhibit various NaV channel isoforms, which are crucial for the initiation and propagation of action potentials. mdpi.com Studies have specifically investigated its effects on isoforms prevalent in pain pathways, such as NaV1.3, NaV1.7, and NaV1.9. nih.gov Preemptive application of QX-314 has been shown to inhibit the injury-induced upregulation of NaV1.3, NaV1.7, and NaV1.9 expression in the trigeminal ganglion. nih.gov Another study using HEK293 cells found that high concentrations of externally applied QX-314 could inhibit NaV1.7, though with low potency. nih.govresearchgate.net The cardiac sodium channel isoform, NaV1.5, is also blocked by QX-314. elifesciences.orgbiorxiv.org
State-Dependent Blockade: The blockade of NaV channels by QX-314 is highly dependent on the conformational state of the channel. elifesciences.org The modulated receptor hypothesis suggests that local anesthetics bind with different affinities to the resting, open, and inactivated states of the channel. nih.govnih.gov QX-314 binds most effectively when the channel is in the open or inactivated state. elifesciences.orgnih.gov It is believed to access its binding site within the channel pore only when the activation gate is open. elifesciences.orgnih.govfrontiersin.org This property is central to its use-dependent nature. Some evidence suggests that for cardiac NaV channels, QX-314 may associate with the inactivated state after gaining access through the open channel. nih.gov However, other studies on inactivation-deficient NaV channels suggest that inactivation is crucial for the potent, use-dependent block by QX-314, a point of some contradiction in the literature. nih.gov
Use-Dependent Inhibition: A hallmark of QX-314's action is its use-dependent or "phasic" block, meaning its inhibitory effect increases with repetitive stimulation or "use" of the sodium channels. elifesciences.orgnih.govfrontiersin.org When applied intracellularly, QX-314 enters and blocks the channel pore when it opens during depolarization. elifesciences.org Upon channel closure, the molecule becomes trapped inside. elifesciences.org This trapping mechanism leads to a cumulative block with subsequent channel openings, making it particularly effective at silencing rapidly firing neurons. elifesciences.orgfrontiersin.org This use-dependent block is a key feature observed in various neuronal and cardiac preparations. nih.govfrontiersin.org
| Feature | Description of QX-314 Interaction with NaV Channels |
| Binding Site | Intracellular face of the channel pore. elifesciences.orgbioworld.com |
| State-Dependence | Preferentially binds to open and inactivated channel states. elifesciences.orgnih.gov |
| Use-Dependence | Blockade increases with repetitive channel activation (phasic block). nih.govfrontiersin.org |
| Mechanism | Enters open channels and becomes trapped upon channel closure. elifesciences.org |
| Affected Isoforms | NaV1.3, NaV1.7, NaV1.8, NaV1.9, NaV1.5 (cardiac). mdpi.comnih.govbiorxiv.orgontosight.ai |
Modulation of Hyperpolarization-Activated Inward Currents (Iq)
The hyperpolarization-activated inward current, also known as Ih or Iq, is carried by hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. unifi.itwikipedia.org This current is important for setting the resting membrane potential and for rhythmic firing in many neurons. unifi.itwikipedia.org Intracellular QX-314 has been demonstrated to block Iq in hippocampal CA1 pyramidal cells. rndsystems.com This blockade is not use-dependent and is poorly reversible. unifi.it The ability to block HCN channels adds another layer to QX-314's capacity to modulate neuronal excitability. unifi.itpnas.orgbiorxiv.orgresearchgate.net
Interaction with Other Ion Channels
Potassium Channels: QX-314's effects are not limited to sodium and calcium channels. It has been shown to block certain types of potassium channels as well. nih.gov Specifically, intracellular QX-314 can block the G-protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels that are activated by opiates in locus coeruleus neurons. nih.govunige.ch This action appears to be direct inhibition of the GIRK channels. unige.ch However, extracellular application of QX-314 does not significantly inhibit GIRK channels unless the channel's ion selectivity filter is mutated. pnas.orgnih.gov This further supports the notion that QX-314's primary site of action is intracellular. pnas.org Low concentrations of intracellular QX-314 have also been shown to attenuate the modulation of K+ channels by thyrotropin-releasing hormone. nih.gov
GIRK Channels: As mentioned, QX-314 inhibits GIRK channels from the intracellular side. unige.chpnas.orgbiorxiv.org This inhibition is significant as GIRK channels play a key role in postsynaptic inhibition mediated by many neurotransmitters. pnas.org The block of GIRK channels by intracellular QX-314 can prevent the hyperpolarizing effects of G-protein-coupled receptor activation. biorxiv.org
| Channel Type | Effect of Intracellular QX-314 | Key Findings |
| High-Threshold Ca2+ Currents | Inhibition. medchemexpress.com | Blocks HVA calcium currents in hippocampal neurons. |
| Hyperpolarization-Activated (Iq/Ih) | Inhibition. | Blocks HCN channels in a non-use-dependent manner. unifi.it |
| Potassium Channels (general) | Inhibition. nih.govnih.gov | Blocks opiate-activated K+ currents in locus coeruleus neurons. nih.gov |
| GIRK Channels | Inhibition. unige.chpnas.org | Directly inhibits GIRK channel activity from the cytoplasm. unige.chbiorxiv.org |
Intracellular Signaling Pathway Perturbations by QX-314 Bromide-d5
The primary reported effects of QX-314 on intracellular signaling are directly linked to its ion channel blocking activities. By inhibiting G-protein-gated channels like GIRKs, QX-314 can interfere with signaling cascades downstream of G-protein-coupled receptors (GPCRs). frontiersin.orgnih.govbiorxiv.org For example, it can attenuate the modulation of potassium channels by thyrotropin-releasing hormone (TRH), a process mediated by G-proteins. nih.gov There is less direct evidence for QX-314 perturbing second messenger systems or protein kinase activity independently of its effects on ion channels and GPCR-mediated responses.
Cellular Entry Mechanisms of QX-314 Bromide-d5
As a permanently charged molecule, QX-314 is membrane impermeable and requires a pathway to enter the cell to exert its effects. elifesciences.orgbioworld.commdpi.com A major focus of research has been the use of large-pore, non-selective cation channels to facilitate its entry, thereby targeting specific cell populations.
The most well-studied entry pathway is through the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. bioworld.commdpi.complos.orgphysiology.org TRPV1 channels are predominantly expressed in nociceptive (pain-sensing) sensory neurons and have a pore large enough to allow the passage of QX-314. mdpi.comphysiology.org Co-application of QX-314 with a TRPV1 agonist, such as capsaicin (B1668287) or an acidic solution, opens the channel and allows QX-314 to enter the neuron. bioworld.commdpi.complos.org Once inside, it becomes trapped and can exert its long-lasting block on NaV channels, selectively silencing these neurons without affecting non-TRPV1-expressing neurons like motor neurons. bioworld.commdpi.complos.org Studies have confirmed that QX-314 is directly permeant through the standard TRPV1 pore and does not require "pore dilation" or the activation of other downstream channels for entry. physiology.org Other TRP channels, such as TRPA1, can also serve as entry pathways for QX-314. mdpi.com
While the TRPV1-mediated pathway is the most characterized, some studies suggest that in certain preparations, such as cranial primary afferents, QX-314 may enter axons through an as-yet-unidentified pathway independent of TRPV1. nih.gov
Transient Receptor Potential (TRP) Channel-Mediated Permeation
The primary and most studied route for QX-314 cellular entry is through the pores of specific TRP family ion channels, which are non-selective cation channels. tandfonline.com This mechanism allows for targeted delivery of QX-314 into neurons that express these channels, particularly nociceptive (pain-sensing) neurons.
TRPV1 (Transient Receptor Potential Vanilloid 1): The TRPV1 channel, a receptor for capsaicin and noxious heat, is the most well-documented portal for QX-314. tandfonline.com When activated by an agonist such as capsaicin, the TRPV1 pore is large enough to permit the passage of QX-314. mdpi.comnih.govtandfonline.com This entry occurs directly through the "standard" pore of the TRPV1 channel and does not necessitate a secondary "pore dilation" phenomenon or the activation of downstream channels like pannexins. physiology.org Interestingly, QX-314 exhibits a biphasic effect on TRPV1 channels; it inhibits capsaicin-induced currents at lower, micromolar concentrations, while directly activating the channel at higher, millimolar concentrations. tandfonline.comresearchgate.netmdpi.com
TRPA1 (Transient Receptor Potential Ankylin 1): Evidence suggests that QX-314 can also permeate and, in some cases, activate TRPA1 channels. researchgate.netmdpi.com Co-expression of TRPA1 with TRPV1 in nociceptive neurons provides another potential pathway for QX-314 entry. mdpi.com
TRPM8 (Transient Receptor Potential Melastatin 8): It has also been reported that activated TRPM8 channels can facilitate the cellular uptake of QX-314. dovepress.com
Species-Specific Differences: It is crucial to note that some functional and pharmacological properties of TRP channels can differ between species, such as rodents and humans. tandfonline.com For instance, some studies in rat models initially suggested that TRPA1 and TRPM8 were not involved in QX-314 transport, whereas later studies using human embryonic kidney (HEK-293) cells showed that QX-314 could indeed permeate human TRPA1 channels. nih.govtandfonline.com These species-specific variations may account for discrepancies in experimental findings.
Table 1: Summary of TRP Channel-Mediated Permeation of QX-314
| Channel | Role in QX-314 Permeation | Activating Conditions/Agonists | Notes |
|---|---|---|---|
| TRPV1 | Primary, well-documented pathway. mdpi.comnih.govtandfonline.com | Capsaicin, heat, protons, high concentrations (mM) of QX-314 itself. tandfonline.comresearchgate.netplos.org | QX-314 has a biphasic effect: inhibition at low (µM) concentrations and activation at high (mM) concentrations. mdpi.com |
| TRPA1 | Permeation and activation demonstrated, particularly for the human isoform. researchgate.netmdpi.com | Carvacrol, bupivacaine. researchgate.netplos.org | Species-specific differences may exist between human and rodent channels. tandfonline.com |
| TRPM8 | Activated channels reported to mediate QX-314 penetration. dovepress.com | Menthol. nih.gov | Some conflicting reports exist regarding transport efficiency compared to TRPV1. nih.gov |
TRP-Independent Cellular Uptake Pathways
While TRP channels are a key gateway, QX-314 can also enter cells through other mechanisms, particularly under specific conditions.
High Concentrations: When applied at high extracellular concentrations (e.g., at least 0.9%), QX-314 can elicit intracellular effects, suggesting that it can enter cells via TRP-independent routes. dovepress.complos.org This concentration-dependent entry may involve passage through other unknown channels or a direct, albeit slow, permeation of the membrane. dovepress.com This is a potential explanation for its ability to block motor neurons, which largely lack TRP channel expression. dovepress.com
Co-applied Agents: Certain co-applied substances can facilitate TRP-independent uptake. The local anesthetic bupivacaine, for example, has been shown to promote QX-314 entry even in TRPA1/TRPV1 double-knockout mouse models, indicating the involvement of an unknown TRP-independent pathway. researchgate.netplos.org Other non-TRP channels, such as Toll-like receptor 5 (TLR5) and certain P2X receptors, have also been implicated as potential conduits for QX-314. dovepress.com
Influence of Membrane Properties and Transporters on Permeation
The physicochemical properties of QX-314 and the cell membrane are fundamental to its mechanism of action. As a permanently charged quaternary ammonium (B1175870) compound, QX-314 is hydrophilic and lipophobic, which severely restricts its ability to passively cross the lipid axolemma. physiology.orgtandfonline.com The slow onset of its intracellular effects, when compared to uncharged anesthetics that can readily diffuse across membranes, reflects this slow, channel-dependent uptake. physiology.org While generally considered membrane-impermeable, some evidence points to a minor, temperature-dependent permeation directly through the plasma membrane that is distinct from channel-mediated entry. mdpi.com The primary "transporters," however, are the ion channels themselves (e.g., TRPV1, TRPA1) that provide an aqueous pore for the molecule to traverse the membrane barrier. physiology.org
Ligand-Receptor Binding Kinetics and Thermodynamics of QX-314 Bromide-d5
Once inside the cell, QX-314 interacts with its primary targets. The kinetics and thermodynamics of this binding dictate its inhibitory effects. The data available are for the non-deuterated form, QX-314, and are presented here as they are mechanistically representative of the d5-variant.
The interaction of QX-314 with various ion channels has been characterized by determining key kinetic parameters such as half-maximal inhibitory concentrations (IC50) and dissociation constants (Kd).
IC50 Values: The IC50, a measure of the concentration of a drug that is required for 50% inhibition in vitro, has been determined for QX-314 against several receptors. For the human TRPV1 channel, QX-314 inhibits the capsaicin-induced response with an IC50 of 8 µM. mdpi.com Its blocking effect on NMDA receptors is less potent, with a reported IC50 value of approximately 1 mM. jneurosci.org
Dissociation Constants (Kd): The Kd value reflects the affinity of a ligand for its receptor. For NMDA receptors, the block by QX-314 is voltage-dependent, with a binding site estimated to be located approximately two-thirds of the way through the membrane's electrical field. jneurosci.org While specific Kd values for QX-314 are not always explicitly detailed in broader studies, its kinetic behavior, such as being a "fast blocker" for certain sodium channels, has been noted. nih.gov The binding of QX-314 to the open state of channels is a common feature, making its blocking action use-dependent, meaning the inhibition increases with channel activation. mdpi.com
Table 2: In Vitro Binding and Inhibition Data for QX-314
| Target Receptor/Channel | Parameter | Value | Experimental System | Notes |
|---|---|---|---|---|
| Human TRPV1 | IC50 | 8 µM | Xenopus laevis oocytes | Inhibition of capsaicin-induced response. mdpi.com |
| NMDA Receptors (GluN1/GluN2A) | IC50 | ~1 mM (0.95 ± 0.21 mM) | HEK293 cells | Blockade of glutamate-elicited currents. jneurosci.org |
| NMDA Receptors | Block (δ) | 0.63 ± 0.13 | HEK293 cells | Represents the fraction of the electrical field the blocker encounters, indicating voltage-dependent binding. jneurosci.org |
Cellular and Subcellular Pharmacodynamics of Qx 314 Bromide D5
Electrophysiological Analysis of QX-314 Bromide-d5 Effects on Excitable Cells
The influence of intracellularly applied QX-314 on the electrical behavior of neurons and other excitable cells has been extensively characterized through a variety of electrophysiological techniques. These studies have provided a detailed understanding of its ion channel blocking properties and the consequent impact on cellular excitability.
Patch-Clamp Techniques for Ionic Current Measurement in In Vitro Cell Lines and Primary Neuronal Cultures
Whole-cell patch-clamp recordings have been instrumental in elucidating the specific ionic currents affected by intracellular QX-314. These studies are often conducted on a range of cell types, including dorsal root ganglion (DRG) neurons, hippocampal CA1 pyramidal cells, and lamprey spinal neurons, to understand both general and cell-type-specific effects.
In dorsal root ganglion (DRG) neurons , intracellular application of QX-314 effectively blocks voltage-gated sodium channels. plos.orgnih.gov This blockade is a cornerstone of its utility in pain research, as it can silence the electrical activity of nociceptive neurons. plos.orgnih.gov Studies have shown that QX-314 can be introduced into these neurons through the pores of transient receptor potential vanilloid 1 (TRPV1) channels, which are often co-expressed in pain-sensing neurons. plos.orgnih.govphysiology.org Once inside, it produces a robust and long-lasting inhibition of sodium currents, thereby preventing the generation of action potentials. plos.org For instance, in cultured rat DRG neurons, acidic solutions can facilitate the entry of QX-314 through TRPV1 channels, leading to a complete block of total sodium currents and the abolition of action potential firing. plos.org
Hippocampal CA1 pyramidal cells have also been a key model for studying the effects of QX-314. In these neurons, intracellular QX-314 not only blocks voltage-gated sodium channels but also affects other conductances. physiology.orgnih.gov Notably, it has been shown to completely block the hyperpolarization-activated inward current (Iq or Ih). physiology.orgnih.gov This current is crucial for setting the resting membrane potential and for rhythmic firing in some neurons. The blockade of Iq by QX-314 can therefore significantly alter the integrative properties of these cells. physiology.org Furthermore, at higher concentrations, intracellular QX-314 can also inhibit calcium currents in hippocampal CA1 pyramidal neurons. Research on isolated dendrites of these neurons has revealed that QX-314 blocks fast, sodium-mediated spikes while leaving slower, calcium-mediated spikes intact, highlighting the differential sensitivity of various conductances within the same neuron. nih.govjneurosci.org
Studies on lamprey spinal neurons have provided insights into the role of voltage-gated channels in locomotor activity. During "fictive locomotion" induced in isolated spinal cords, intracellular application of QX-314 reduces the amplitude of membrane potential oscillations by about 20-25%. physiology.orgforth.gr This suggests that voltage-dependent inward conductances, sensitive to QX-314, normally amplify the synaptic drive. physiology.orgforth.gr In dissociated lamprey neurons, low concentrations of QX-314 (0.2 mM) selectively block inactivating sodium channels without affecting calcium channels. physiology.org However, at higher concentrations (10 mM), a significant reduction in calcium current is also observed. physiology.org
Table 1: Effects of Intracellular QX-314 on Ionic Currents in Different Neuronal Types
| Cell Type | Primary Target(s) | Observed Effect(s) | Key Findings |
|---|---|---|---|
| Dorsal Root Ganglion (DRG) Neurons | Voltage-gated Na+ channels | Blockade of total sodium currents; Abolition of action potentials. plos.org | Entry via TRPV1 channels leads to selective silencing of nociceptive neurons. plos.orgphysiology.org |
| Hippocampal CA1 Pyramidal Cells | Voltage-gated Na+ channels; Hyperpolarization-activated inward current (Iq); Voltage-gated Ca2+ channels (at higher concentrations). physiology.orgnih.gov | Blockade of fast Na+ spikes; Complete block of Iq; Inhibition of Ca2+ currents. physiology.orgnih.gov | Alters resting membrane properties and rhythmic firing; Differentiates between Na+ and Ca2+ spikes in dendrites. physiology.orgnih.govjneurosci.org |
| Lamprey Spinal Neurons | Voltage-gated Na+ channels; Voltage-gated Ca2+ channels (at higher concentrations). physiology.org | Reduction in the amplitude of locomotor-related membrane potential oscillations. physiology.orgforth.gr | Demonstrates the role of Na+ channels in amplifying synaptic input during network activity. forth.gr |
Action Potential Propagation Studies in Isolated Neural Preparations and Brain Slices
The blockade of voltage-gated sodium channels by intracellular QX-314 directly impacts the propagation of action potentials. In isolated neural preparations, such as the rat vagus nerve, QX-314 has been shown to induce a use-dependent inhibition of compound action potentials in C-fibers, which are primarily nociceptive afferents. nih.gov This means the block is more pronounced at higher frequencies of nerve stimulation. nih.gov
In brain slice preparations, particularly of the hippocampus and neocortex, the intracellular application of QX-314 via a patch pipette is a standard technique to isolate the recorded neuron from the network by preventing it from firing action potentials. researchgate.netnih.gov This allows for the study of synaptic inputs without the contamination of the neuron's own output. researchgate.netnih.gov For example, in studies of the nucleus of the solitary tract, QX-314 applied externally was found to block evoked synaptic transmission by acting on presynaptic voltage-gated sodium channels, leading to a gradual increase in latency and eventual failure of the evoked postsynaptic currents. nih.gov This highlights its effect on axonal conduction. nih.gov Similarly, in isolated dendrites of hippocampal CA1 pyramidal neurons, QX-314 effectively blocks the generation of fast, sodium-dependent action potentials. nih.govjneurosci.org
Impact of QX-314 Bromide-d5 on Neuronal Excitability and Network Activity in In Vitro Models
By modulating the fundamental properties of individual neurons, QX-314 has profound effects on synaptic communication and the collective behavior of neuronal networks.
Synaptic Transmission Modulation
Intracellular QX-314 is a valuable tool for dissecting presynaptic from postsynaptic mechanisms of synaptic transmission. By blocking action potential generation in the postsynaptic neuron, researchers can study synaptic events like excitatory postsynaptic currents (EPSCs) and inhibitory postsynaptic currents (IPSCs) in isolation. researchgate.netnih.gov
Studies have shown that while intracellular QX-314 in the postsynaptic neuron prevents it from firing, it does not typically alter the basic properties of spontaneous synaptic events, such as the frequency and amplitude of miniature EPSCs and IPSCs. nih.gov This indicates that the compound does not directly interfere with the presynaptic machinery of neurotransmitter release or the function of postsynaptic receptors. nih.gov However, when QX-314 gains access to the presynaptic terminal, it can block neurotransmitter release by inhibiting the presynaptic action potential. nih.gov For instance, in brainstem slices, external application of QX-314 blocked evoked glutamate (B1630785) release from primary afferents without affecting spontaneous release, consistent with a block of presynaptic sodium channels required for action potential propagation into the terminal. nih.gov
Alterations in Neuronal Firing Rates and Membrane Potential Oscillations
The primary effect of intracellular QX-314 on neuronal firing is its complete suppression due to the blockade of voltage-gated sodium channels. plos.orgphysiology.org This is its intended use in many experimental paradigms.
Regarding membrane potential oscillations, which are a hallmark of network activity, QX-314 has been shown to have significant effects. As mentioned earlier, in lamprey spinal neurons, intracellular QX-314 reduces the amplitude of membrane potential oscillations during fictive locomotion. physiology.org This suggests that intrinsic voltage-gated conductances in the dendrites actively amplify synaptic inputs to generate these large oscillations. physiology.orgforth.gr In neocortical neurons recorded in vivo, intracellular QX-314, often used with cesium to block potassium channels, helps to electrically isolate the neuron and improve the measurement of synaptic currents that underlie the "Up" and "Down" states characteristic of slow-wave sleep. jneurosci.org The blockade of the hyperpolarization-activated current (Iq) in hippocampal neurons by QX-314 is also significant, as this current is thought to be a key driver of pacemaker activity and rhythmic oscillations in some cell types. physiology.org
Table 2: Summary of QX-314's Impact on Neuronal Excitability and Network Phenomena
| Phenomenon | Effect of Intracellular QX-314 | Underlying Mechanism |
|---|---|---|
| Neuronal Firing | Abolition of action potentials. plos.orgphysiology.org | Blockade of voltage-gated Na+ channels. elifesciences.org |
| Synaptic Transmission | Postsynaptically: isolates synaptic currents. researchgate.net Presynaptically: blocks evoked neurotransmitter release. nih.gov | Postsynaptically: prevents action potential generation. researchgate.net Presynaptically: blocks axonal conduction. nih.gov |
| Membrane Potential Oscillations | Reduction in amplitude (e.g., in lamprey spinal neurons). physiology.org | Blockade of amplifying inward currents (e.g., Na+ channels, Iq). physiology.orgphysiology.org |
Effects of QX-314 Bromide-d5 on Non-Excitable Cell Function
Current academic research primarily focuses on the effects of QX-314 on excitable cells, particularly neurons, due to its well-defined action on voltage-gated ion channels. While there is extensive research on how QX-314 can enter cells, for instance through TRPV1 or TRPA1 channels which can be expressed in some non-neuronal cells, the subsequent functional effects within these non-excitable cells are not a major focus of the available literature. physiology.orgnih.gov One study noted that in HEK-293 cells (a non-excitable cell line) engineered to express TRPV1, high concentrations of QX-314 induced cytotoxicity, suggesting that at high intracellular concentrations, it may have effects beyond ion channel blockade. nih.gov However, this is an area that requires further investigation to be considered a well-established aspect of its pharmacodynamic profile.
Metabolic Fate and Isotope Tracing Applications of Qx 314 Bromide D5
In Vitro Metabolic Stability and Biotransformation Pathways
The metabolic stability of a compound is a critical determinant of its pharmacokinetic profile. For QX-314, its stability is largely influenced by its structure as a permanently charged quaternary ammonium (B1175870) compound.
Enzymatic Degradation Mechanisms (e.g., CYP450, Esterases, Amidases, relevant to QX 314 structure)
The metabolism of amide-type local anesthetics like lidocaine (B1675312), the parent compound of QX-314, primarily occurs in the liver. nih.gov The major metabolic pathway for lidocaine involves N-deethylation by cytochrome P450 (CYP) enzymes, particularly CYP1A2 and to a lesser extent, CYP3A4, to form monoethylglycinexylidide (B1676722) (MEGX). jst.go.jp This is followed by hydrolysis of the amide linkage. drugbank.com
Given that QX-314 is an N-ethyl derivative of lidocaine, it is plausible that it could undergo similar enzymatic degradation. However, its permanent positive charge may significantly hinder its ability to access the active sites of intracellular CYP450 enzymes. tandfonline.com The metabolism of quaternary ammonium compounds can involve several reactions, including hydroxylation, N-dealkylation, and β-oxidation. acs.org
The amide bond in the QX-314 structure is a potential site for hydrolysis by amidases. However, amide bonds are generally more resistant to hydrolysis than ester bonds, which contributes to the longer duration of action of amide-type anesthetics compared to ester-types. rug.nl The presence of the bulky quaternary ammonium group may also sterically hinder the approach of hydrolytic enzymes like esterases and amidases. nih.gov
Table 1: Potential Enzymatic Degradation Pathways for QX-314
| Enzyme Family | Potential Reaction on QX-314 | Rationale based on Structural Analogs and Compound Class |
| Cytochrome P450 (CYP) | N-dealkylation, Hydroxylation | Primary metabolic route for parent compound lidocaine. jst.go.jp General pathway for quaternary ammonium compounds. acs.org |
| Amidases | Amide bond hydrolysis | Presence of an amide linkage in the QX-314 structure. nih.gov |
| Esterases | Not directly applicable | QX-314 lacks an ester linkage. |
Identification of Deuterated Metabolites and Their Chemical Structures
If N-dealkylation of the triethylammonium (B8662869) group occurs, it would lead to the formation of a deuterated diethylamino-metabolite. If the amide bond is hydrolyzed, the resulting products would be deuterated triethylamino-acetic acid and 2,6-dimethylaniline (B139824). The five deuterium (B1214612) atoms are located on the ethyl group attached to the nitrogen of the amide, a site that could be susceptible to metabolic processes. The identification of these deuterated metabolites would typically be achieved using mass spectrometry (MS), where the mass shift due to the deuterium atoms allows for their distinction from any unlabeled counterparts. capes.gov.br
Role of Deuteration (d5) in Metabolic Pathway Elucidation and Quantitative Flux Analysis
The incorporation of stable isotopes like deuterium into a drug molecule is a powerful tool in metabolic research. nih.govresearchgate.net
Tracing of Carbon Skeleton Rearrangements using Isotope Labeling
The d5 label on QX-314 Bromide-d5 serves as a tracer to follow the fate of the molecule through various metabolic transformations. By using techniques like liquid chromatography-mass spectrometry (LC-MS), researchers can track the appearance of the deuterated label in different chemical forms (metabolites) over time. mdpi.com This allows for the unambiguous identification of metabolites originating from the administered drug, distinguishing them from endogenous compounds in a biological sample. jst.go.jp
Assessment of Isotope Effect on Enzyme Kinetics (if applicable)
The replacement of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered. wikipedia.org The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond, and its cleavage is the rate-determining step in many metabolic reactions, particularly those mediated by CYP450 enzymes. physiology.org This can result in a slower rate of metabolism for the deuterated compound compared to its non-deuterated counterpart. nih.gov
For QX-314 Bromide-d5, if the deuterated ethyl group is a site of metabolic attack, a primary KIE could be observed, leading to increased metabolic stability and a longer half-life. news-medical.net This has been a strategy employed in drug development to improve the pharmacokinetic profiles of certain drugs. wikipedia.org
Excretion Pathways and Elimination Kinetics in Ex Vivo Models (e.g., Perfused Organs, Cellular Transporter Studies)
The permanent positive charge of QX-314 dictates that its excretion is highly dependent on specific transport mechanisms.
Studies on quaternary ammonium compounds have shown that their elimination can occur via both renal and biliary routes, with the pathway often dependent on the molecular weight of the compound. nih.gov Compounds with lower molecular weights tend to be excreted primarily through the kidneys, involving active renal transport processes. nih.gov Higher molecular weight compounds are more likely to undergo significant biliary excretion. nih.govresearchgate.net
Ex vivo perfused organ models, such as the isolated perfused liver or kidney, are valuable tools for studying the excretion and elimination kinetics of drugs under controlled conditions that mimic physiological processes. researchgate.netresearchgate.netresearchgate.net These models would allow for the direct measurement of QX-314 and its deuterated metabolites in the perfusate, bile, and urine, providing clear insights into its routes of elimination.
Cellular transporter studies are also crucial for understanding the movement of permanently charged drugs like QX-314 across cell membranes. Organic cation transporters (OCTs) are known to be involved in the transport of quaternary ammonium compounds. wikipedia.org The interaction of QX-314 with these transporters would govern its uptake into hepatocytes for metabolism and biliary excretion, as well as its secretion by renal tubular cells. drugbank.comnews-medical.net
Advanced Analytical Methodologies for Qx 314 Bromide D5
Mass Spectrometry Applications for Quantification and Structural Analysis
Mass spectrometry (MS) is a cornerstone technique in the analysis of deuterated compounds, offering unparalleled sensitivity and specificity. Its application ranges from initial purity assessment to complex quantitative studies in biological systems.
High-Resolution Mass Spectrometry (HRMS) is indispensable for the initial characterization of QX 314 Bromide-d5. Unlike standard resolution MS, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. rsc.org This precision allows for the unambiguous confirmation of successful deuteration by distinguishing the exact mass of the d5-isotopologue from its non-deuterated (d0) counterpart and other partially deuterated species.
The primary goal of this analysis is to confirm the incorporation of five deuterium (B1214612) atoms and to assess the isotopic purity of the material. By comparing the experimentally measured exact mass of the molecular ion to the theoretically calculated mass, the elemental composition can be confirmed. Furthermore, the relative intensities of the signals for d0, d1, d2, d3, and d4 species provide a quantitative measure of isotopic enrichment. buchem.com
Table 1: Theoretical vs. Experimental Mass Data for QX 314-d5 Cation
Click to view interactive data
| Species | Theoretical Exact Mass (C₁₆H₂₂D₅N₂O⁺) | Typical HRMS Measured Mass | Mass Error (ppm) | Relative Abundance (%) |
|---|---|---|---|---|
| QX 314-d0 Cation | 265.2016 | - | - | < 0.1 |
| QX 314-d1 Cation | 266.2079 | - | - | < 0.2 |
| QX 314-d2 Cation | 267.2142 | - | - | < 0.2 |
| QX 314-d3 Cation | 268.2204 | - | - | < 0.5 |
| QX 314-d4 Cation | 269.2267 | - | - | 1.0 - 2.0 |
| QX 314-d5 Cation | 270.2330 | 270.2328 | < 1.0 | > 97.0 |
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for accurate and precise quantification of analytes in complex biological matrices like plasma, urine, or tissue homogenates. researchgate.net In this application, this compound serves as an ideal internal standard (IS) for the quantification of its non-deuterated analogue, QX 314 Bromide. unam.mx
The methodology involves adding a known amount of the stable isotope-labeled standard (this compound) to an unknown sample containing the target analyte (QX 314 Bromide) before any sample processing or extraction. sigmaaldrich.cn Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction inefficiencies and matrix effects during sample preparation and ionization in the mass spectrometer. By measuring the peak area ratio of the analyte to the internal standard, highly accurate quantification can be achieved, as the ratio remains constant regardless of sample loss. researchgate.net This approach is critical for pharmacokinetic and metabolic studies where precise concentration data is paramount. unam.mx
Table 2: IDMS Performance Metrics for Quantification of QX 314 in Plasma
Click to view interactive data
| Parameter | Description | Typical Value |
|---|---|---|
| Internal Standard | The stable isotope-labeled compound added to samples. | This compound |
| Analyte | The target compound being quantified. | QX 314 Bromide |
| Calibration Range | The concentration range over which the method is linear. | 1 - 1000 ng/mL |
| Accuracy (% Bias) | The closeness of measured values to the true value. | -5% to +5% |
| Precision (%RSD) | The degree of scatter among replicate measurements. | < 10% |
| Recovery | The efficiency of the extraction process. | 85-95% |
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of compounds and identify their metabolites. researchgate.netmdpi-res.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of QX 314-d5 or a potential metabolite) is selected in the first mass analyzer, subjected to fragmentation via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second mass analyzer. tdx.cat
When analyzing metabolites of QX 314, the deuterium label is an invaluable tool. Metabolites derived from the drug will retain the d5-label or a portion of it, resulting in characteristic mass shifts in their fragmentation patterns compared to endogenous molecules. researchgate.net This allows for the confident identification of drug-related material in a complex biological background. By analyzing the fragmentation pathways, researchers can pinpoint the sites of metabolic modification, such as hydroxylation, N-dealkylation, or oxidation. The mass difference between the precursor ion and its fragments reveals the chemical nature of the lost neutral piece, aiding in structural confirmation.
Table 3: Hypothetical MS/MS Fragmentation of QX 314-d5 Cation
Click to view interactive data
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
|---|---|---|---|
| 270.2 | 184.1 | 86.1 | N,N-diethyl-d5-ethanamine |
| 270.2 | 86.1 | 184.1 | [N,N-diethyl-d5-ethanaminium]⁺ |
| 270.2 | 58.1 | 212.1 | [Triethyl-d5-amine fragment]⁺ |
| 184.1 | 86.1 | 98.0 | Loss of 2,6-dimethylaniline (B139824) from a metabolite |
Isotope Dilution Mass Spectrometry (IDMS) for Precise Quantification in Biological Matrices (in vitro or ex vivo)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interaction Studies
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the structure, dynamics, and environment of atoms within a molecule. For a deuterated compound like this compound, specific NMR techniques are particularly insightful.
For this compound, this technique can verify that the deuterium atoms are located on the terminal methyl groups of the ethyl moieties, as is typical for this type of labeling. The integration of the signals in the DNMR spectrum can be used to quantify the isotopic enrichment at each specific site, complementing the data obtained from HRMS. rsc.orgsigmaaldrich.com This analysis is crucial for confirming the synthetic route and ensuring the label's integrity, which is vital for its use in metabolic or interaction studies.
Table 4: Expected ²H-NMR Data for this compound in a Non-Deuterated Solvent
Click to view interactive data
| Chemical Shift (ppm) | Multiplicity | Assignment | Isotopic Enrichment (%) |
|---|---|---|---|
| ~1.3 | Broad singlet | -N⁺(CH₂CD₃ )₂ | > 98% |
| ~3.4 | Broad singlet | -N⁺(CD₂ CH₃)₂ | > 98% |
Note: The exact chemical shifts and multiplicities can vary based on solvent and experimental conditions. The table represents a common labeling pattern.
Understanding how QX 314 interacts with its biological target, such as voltage-gated sodium channels, is key to its mechanism of action. Multinuclear NMR provides a powerful, non-invasive tool to study these ligand-receptor interactions at an atomic level. By using the deuterated ligand, this compound, researchers can simplify complex ¹H-NMR spectra of the ligand-protein complex, reducing signal overlap and allowing for easier observation of key interactions through techniques like saturation transfer difference (STD) NMR or Water-LOGSY.
Furthermore, experiments can be designed to observe the nuclei of the ligand (²H) or the target protein (e.g., ¹³C, ¹⁵N if isotopically labeled) upon binding. Changes in the chemical shifts, signal intensities, or relaxation properties of specific nuclei in either the ligand or the receptor upon complex formation can identify the binding interface, characterize the conformation of the bound ligand, and provide insights into the dynamic nature of the interaction. nih.gov
Deuterium NMR (DNMR) for Site-Specific Deuteration Analysis
Chromatographic Separations Coupled with Advanced Detection (e.g., LC-MS, GC-MS for separation of this compound from metabolites or co-administered agents)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantitative analysis of QX 314 and its deuterated internal standard, this compound, in biological samples. rsc.org This preference is due to the technique's exceptional sensitivity, selectivity, and wide dynamic range, which are critical for distinguishing the analyte from endogenous matrix components, metabolites, and co-administered therapeutic agents. rsc.orguliege.be
The development of a robust LC-MS/MS method involves the meticulous optimization of both the chromatographic separation and the mass spectrometric detection parameters. Given the structural similarity of QX 314 to lidocaine (B1675312), methodologies established for lidocaine and its metabolites serve as an excellent foundation. uliege.beresearchgate.netresearchgate.net Separation is typically achieved using reverse-phase chromatography. researchgate.netbtrc-charity.org
A multiple-reaction monitoring (MRM) mode with a positive electrospray ionization (ESI) source is commonly employed for detection. btrc-charity.orgjapsonline.com In this mode, the mass spectrometer is set to monitor a specific precursor-to-product ion transition for the analyte and the internal standard. For this compound, the precursor ion would be selected based on its mass-to-charge ratio (m/z), which is 5 units higher than that of the non-deuterated QX 314, providing unambiguous differentiation.
Table 1: Illustrative LC-MS/MS Parameters for QX 314 Analysis
| Parameter | Setting |
| Liquid Chromatography | |
| Column | C18 or C8 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) btrc-charity.orgjapsonline.com |
| Mobile Phase | A: Water with 0.1% formic acid and/or 5 mM ammonium (B1175870) formate (B1220265) B: Acetonitrile/Methanol with 0.1% formic acid btrc-charity.orgjapsonline.com |
| Flow Rate | 0.3 - 0.6 mL/min researchgate.netmdpi.com |
| Column Temperature | 40 °C btrc-charity.org |
| Injection Volume | 5 - 10 µL btrc-charity.orgjapsonline.com |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) btrc-charity.org |
| Analysis Mode | Multiple Reaction Monitoring (MRM) btrc-charity.org |
| MRM Transition (Hypothetical) | QX 314: m/z 263.2 → 86.1 this compound: m/z 268.2 → 91.1 |
| Collision Energy | Optimized for specific parent-product transition uliege.be |
A primary application for a validated LC-MS/MS method is in cellular uptake studies, which aim to quantify the amount of a compound that enters cells over time. researchgate.net These studies are crucial for understanding the mechanisms of drug transport and for evaluating the efficacy of drug delivery systems. scispace.comjyoungpharm.org
Method development for this application begins with establishing an efficient sample preparation protocol to extract the analyte from the cell lysate. researchgate.net This often involves protein precipitation with an organic solvent like acetonitrile, followed by centrifugation to remove cellular debris. researchgate.net this compound is added at a known concentration at the beginning of this process to serve as the internal standard, correcting for any analyte loss during extraction and for variations in instrument response. researchgate.net
The method must then be rigorously validated according to regulatory guidelines to ensure its reliability. btrc-charity.org Validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. btrc-charity.orgjapsonline.com For cellular uptake studies, it is also critical to perform partial validation in the specific cell lysate matrix to account for any matrix effects that might interfere with quantification. researchgate.net
Table 2: Key Validation Parameters for a Bioanalytical Method
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 researchgate.net |
| Accuracy | The closeness of the mean test results to the true concentration. | Within ±15% of the nominal value (±20% for LLOQ) japsonline.com |
| Precision | The closeness of agreement among a series of measurements from the same homogeneous sample. | Coefficient of variation (CV) ≤ 15% (≤ 20% for LLOQ) researchgate.netjapsonline.com |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte or IS. btrc-charity.org |
| Recovery | The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte. | Should be consistent, precise, and reproducible. researchgate.net |
| LLOQ | The lowest amount of an analyte in a sample which can be quantitatively determined with stated accuracy and precision. | Signal-to-noise ratio > 10; within accuracy/precision limits. researchgate.net |
Other Biophysical Techniques for Studying this compound Interactions (e.g., Surface Plasmon Resonance (SPR), Microscale Thermophoresis (MST) for binding kinetics)
Beyond quantification, understanding the molecular interactions of QX 314 is crucial. Biophysical techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are powerful, label-free methods for characterizing binding events in real-time. nih.govru.nl As the deuterium labeling in this compound does not alter its binding properties, it can be used interchangeably with QX 314 in these assays.
Surface Plasmon Resonance (SPR) measures binding interactions by detecting changes in the refractive index at the surface of a sensor chip. nih.govbioradiations.com In a typical experiment, a target protein (the ligand) is immobilized on the chip, and a solution containing QX 314 (the analyte) is flowed over the surface. nih.gov The binding and subsequent dissociation are monitored in real-time, generating a sensorgram from which kinetic parameters can be calculated. bioradiations.comnih.gov These parameters include the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which indicates the affinity of the binding interaction. nih.gov
Table 3: Example Binding Kinetics Data from an SPR Experiment
| Analyte | Ligand (Target) | Association Rate (ka) (M⁻¹s⁻¹) | Dissociation Rate (kd) (s⁻¹) | Affinity (KD) (M) |
| QX 314 | Target Protein X | 1.5 x 10⁴ | 3.2 x 10⁻³ | 2.1 x 10⁻⁷ (210 nM) |
Microscale Thermophoresis (MST) is a solution-based technique that quantifies biomolecular interactions by measuring the directed movement of molecules along a microscopic temperature gradient, a phenomenon known as thermophoresis. ru.nlyoutube.com This movement is sensitive to changes in the molecule's size, charge, and hydration shell. nih.gov When QX 314 binds to a fluorescently labeled target protein, the thermophoretic properties of the complex differ from the unbound protein. ru.nl By measuring this change across a titration series of QX 314 concentrations, a binding curve is generated, and the dissociation constant (Kd) can be accurately determined. youtube.com A key advantage of MST is its low sample consumption and its ability to perform measurements in complex biological liquids, such as cell lysates, providing data from a near-native environment. ru.nlyoutube.com
Table 4: Illustrative MST Binding Affinity Data
| Fluorescent Molecule (Target) | Ligand (Analyte) | Binding Affinity (Kd) | Application Note |
| Labeled Ion Channel Y | QX 314 | 5.0 µM | Interaction measured directly in cell lysate. |
| Recombinant Protein Z | QX 314 | 4.95 mM biorxiv.org | Demonstrates ability to quantify weak interactions. |
Computational and Theoretical Studies of Qx 314 Bromide D5
Molecular Docking and Molecular Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are instrumental in visualizing and analyzing the interaction of a ligand like QX-314 with its protein targets at an atomic level. These methods predict binding poses, identify key intermolecular interactions, and explore the dynamics of the ligand-protein complex over time.
Computational models have been crucial for elucidating how QX-314, a permanently charged and membrane-impermeant molecule, interacts with the inner pore of voltage-gated sodium channels.
Sodium Channels (NaV): Docking studies using homology models of eukaryotic sodium channels based on bacterial channel structures (like NavAb and NavMs) have consistently identified a common binding region for QX-314 and other local anesthetics. rupress.orgnih.govnih.gov
Binding Site: The primary binding site, or "hot spot," is located in the central cavity of the channel pore, formed by the S6 transmembrane segments of the four homologous domains (I-IV). biorxiv.orgnih.gov
Key Interactions: A critical interaction involves the aromatic ring of QX-314 and a highly conserved phenylalanine residue in the S6 segment of domain IV (F1760 in hNav1.5, F1579 in rNaV1.4). rupress.orgnih.govahajournals.orgresearchgate.net The positively charged quaternary ammonium (B1175870) group of QX-314 is positioned to interact with the electronegative environment of the pore and may occupy sites typically used by permeating sodium ions. rupress.orgnih.gov Models suggest the bulky triethylammonium (B8662869) group can also contact residues in the P-loop region. rupress.org Rosetta modeling of QX-314 with the human cardiac sodium channel (hNav1.5) confirmed the binding hot spot above F1760 in the DIVS6 segment. nih.govbiorxiv.org
Access Pathways: Since QX-314 is membrane-impermeable, simulations have explored alternative "hydrophobic" access pathways. nih.gov Monte Carlo simulations on a closed Na+ channel model showed that pulling QX-314 through the interface between domains III and IV did not present significant steric barriers, suggesting a possible non-canonical entry route. nih.gov This is consistent with models proposing that local anesthetics can access their binding site through fenestrations at the domain interfaces of the channel protein. nih.govmdpi.com
| Channel Model | Predicted Interacting Residues/Regions | Reference |
| Eukaryotic NaV (NavMs-based) | Phenylalanine in helix IVS6, sites for permeant ions (NaIII or NaIV) | rupress.orgnih.gov |
| Human NaV1.5 (Rosetta Model) | "Hot spot" near F1760 (DIVS6), L1462 (DIIIS6), I1466 (DIIIS6) | biorxiv.orgnih.gov |
| Closed NaV (KcsA-based) | Central cavity, III/IV domain interface (for access) | nih.gov |
| Bacterial NavAb | General local anesthetic binding pocket within the pore | researchgate.net |
Transient Receptor Potential Vanilloid 1 (TRPV1) Channel: QX-314's selective action on pain-sensing neurons is often achieved by co-administration with a TRPV1 agonist. elifesciences.orgmdpi.com The TRPV1 channel, when open, has a pore wide enough to allow the passage of large organic cations like QX-314. mdpi.comelifesciences.orgmdpi.com Computational studies and structural biology have investigated the unique architecture of the TRPV1 pore that permits this phenomenon. elifesciences.orgnih.gov The ability of QX-314 to permeate the TRPV1 channel pore is a key feature of its use, allowing it to bypass the cell membrane and access its intracellular binding site on sodium channels in specific, TRPV1-expressing neurons. nih.govresearchgate.net
The conformation of QX-314 is highly dependent on its environment.
Aqueous Solution: In an aqueous environment, the permanently charged quaternary ammonium head of QX-314 is expected to be fully solvated by water molecules. The flexible linker allows the molecule to adopt a range of conformations.
Membrane Environments: As a charged molecule, QX-314 cannot passively diffuse across the lipid bilayer. researchgate.netfrontiersin.org Unbiased MD simulations of the related charged lidocaine (B1675312) molecule showed it did not cross the membrane or pass through channel fenestrations within a microsecond timescale, highlighting a significant energy barrier. biorxiv.org If QX-314 were to enter a membrane, it would likely orient with its lipophilic aromatic ring partitioning into the hydrophobic core of the membrane while the charged head group remains at the polar headgroup interface. Simulations exploring the movement of QX-314 through proposed channel fenestrations suggest that these pathways are not purely hydrophobic but are lined with polar and aromatic residues that could facilitate the transit of a charged molecule. nih.govmdpi.com
Ligand-Protein Interaction Modeling with Ion Channels (e.g., Sodium Channel NavAb, TRPV1)
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations provide detailed information about the electronic properties of a molecule, which are fundamental to its interactions and reactivity.
pKa: QX-314 is a quaternary ammonium compound, meaning the nitrogen atom is bonded to four carbon atoms. This structure confers a permanent positive charge that is independent of pH. Therefore, unlike its parent compound lidocaine (pKa ≈ 7.8), QX-314 does not have a pKa relevant to physiological conditions and exists in a fully ionized state. researchgate.net
Electrostatic Potential: Ab initio calculations performed on the structurally similar protonated lidocaine molecule show a strong positive electrostatic potential highly focused around the charged amine head. ahajournals.orgahajournals.orgresearchgate.net For QX-314, this positive charge is distributed across the larger triethylammonium group. This concentrated positive charge is critical for its electrostatic interactions within the ion channel pore, including potential cation-π interactions with aromatic residues like phenylalanine. ahajournals.orgahajournals.org
Isotopic Effects on Molecular Properties: There is no specific literature available detailing quantum chemical calculations of isotopic effects for QX-314 Bromide-d5. However, based on general principles, the effects of deuteration on its electronic structure and electrostatic potential would be minimal. The primary influence of deuterium (B1214612) substitution is on properties related to atomic mass, such as vibrational frequencies. This can lead to a kinetic isotope effect, where reactions involving the breaking of a C-D bond are slower than those involving a C-H bond. While this is a key strategy in drug development to slow metabolic degradation, its impact on the direct channel-blocking action of QX-314, which is a physical and electrostatic interaction, is predicted to be negligible.
Pharmacophore Modeling and Structure-Activity Relationship (SAR) Studies (Theoretical/Computational)
Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups required for biological activity. For sodium channel blockers, a common pharmacophore has been proposed based on computational and experimental data. rupress.orgnih.gov
The structure of QX-314 fits the classic local anesthetic pharmacophore, which consists of three main components: a lipophilic aromatic group, an intermediate linker (often an amide or ester), and a hydrophilic amine group.
Quaternary Ammonium Head: This is the most distinguishing feature of QX-314. Its permanent positive charge makes the molecule membrane-impermeant, which is the basis for its experimental use and potential for cell-type selectivity. frontiersin.orgnih.gov This group is the primary moiety for physically occluding the channel pore and for engaging in strong electrostatic interactions. rupress.org
Aromatic Ring: This lipophilic portion is crucial for interacting with hydrophobic and aromatic residues within the channel pore, most notably the key phenylalanine residue in domain IV's S6 segment. biorxiv.orgnih.govahajournals.org
Amide Linker: The linker provides the correct spatial separation between the aromatic ring and the charged amine, allowing them to simultaneously engage their respective interaction sites within the pore. rupress.orgnih.gov
The selectivity of QX-314 is not inherent to its interaction with the sodium channel itself, but rather to its route of administration. Its inability to cross cell membranes means it only blocks channels in cells that have been made permeable to it, for instance, through the opening of large-pore channels like TRPV1. elifesciences.orgmdpi.com
| Pharmacophoric Feature | Role in Activity and Selectivity | Reference |
| Aromatic Ring (Lipophilic) | Engages in hydrophobic and cation-π interactions with aromatic residues (e.g., F1760) in the NaV channel pore. | rupress.orgnih.govahajournals.org |
| Intermediate Amide Linker | Provides optimal spacing and flexibility for positioning the aromatic and amine moieties within the binding site. | rupress.orgnih.gov |
| Quaternary Ammonium (Cationic) | Provides the permanent positive charge for electrostatic interactions and steric block of the ion conduction pathway. Renders the molecule membrane-impermeable, enabling selective delivery strategies. | rupress.orgfrontiersin.org |
In Silico Design Principles for Novel Deuterated Analogs
The strategic replacement of hydrogen atoms with their heavier isotope, deuterium, has emerged as a significant approach in medicinal chemistry to enhance the pharmacokinetic or pharmacodynamic profiles of drug candidates. This strategy is predicated on the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. libretexts.orgwikipedia.org Consequently, metabolic processes that involve the cleavage of a C-H bond can be slowed down by isotopic substitution, potentially leading to improved metabolic stability and a longer drug half-life. wikipedia.org While specific computational studies on QX-314 Bromide-d5 are not extensively documented in publicly available literature, the principles for designing novel deuterated analogs can be extrapolated from established in silico methodologies and theoretical studies on local anesthetics. researchgate.netresearchgate.net
The design of novel deuterated QX-314 analogs using computational methods involves a multi-faceted approach. This process aims to predict how deuteration at specific molecular positions will affect the compound's interaction with its biological target—the voltage-gated sodium channel—and its susceptibility to metabolism, without negatively impacting its desired pharmacological activity.
Key In Silico Methodologies
Computational tools are instrumental in predicting the viability of potential deuterated analogs before undertaking synthetic efforts. These methods provide insights into the structural, energetic, and dynamic properties of the molecules.
| Computational Method | Application in Deuterated Analog Design | Predicted Outcome |
| Quantum Mechanics (QM) | Calculation of bond dissociation energies for specific C-H bonds in the QX-314 molecule. researchgate.net | Identification of bonds most susceptible to metabolic cleavage. A higher energy requirement for C-D bond cleavage at these sites would predict a more significant kinetic isotope effect. |
| Molecular Docking | Simulation of the binding of deuterated QX-314 analogs to the intracellular pore of the voltage-gated sodium channel. researchgate.net | Prediction of binding affinity and orientation. This ensures that the isotopic substitution does not disrupt the crucial interactions required for channel blockade. |
| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior of the deuterated analog within the binding site and its interaction with the surrounding lipid membrane over time. researchgate.net | Assessment of the stability of the drug-receptor complex and the conformational flexibility of the analog. It can reveal if deuteration alters the dynamic interactions necessary for efficacy. |
| ADME Prediction Models | In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties. | Estimation of changes in metabolic stability, lipophilicity, and other pharmacokinetic parameters resulting from deuteration. |
Detailed Research Findings and Design Principles
The primary goal in designing deuterated QX-314 analogs is to selectively slow down pathways of metabolic inactivation while preserving the molecule's potent sodium channel blocking capabilities. QX-314, a quaternary ammonium derivative of lidocaine, is permanently charged and generally membrane-impermeable. nih.govmdpi.com Its metabolic profile, though less critical than for systemically administered drugs, still influences its duration of action and local tissue concentration.
In silico design principles focus on identifying the most metabolically active sites on the QX-314 molecule. For lidocaine and its derivatives, metabolism often involves N-dealkylation of the tertiary amine and hydroxylation of the aromatic ring. Since QX-314 has a quaternary amine, N-dealkylation is less of a factor, placing greater metabolic emphasis on the xylidine (B576407) (dimethylphenyl) ring.
Hypothetical Effects of Positional Deuteration
A computational approach would first map the potential metabolic "hotspots" on the QX-314 structure. Subsequently, molecular modeling would be used to assess the impact of deuteration at these sites. The table below presents a hypothetical analysis based on these principles. The "-d5" designation in QX-314 Bromide-d5 typically refers to the deuteration of the ethyl group attached to the quaternary nitrogen and the two methyl groups on the phenyl ring, but other patterns could be explored in silico.
| Deuteration Position | Rationale for Selection (Based on In Silico Analysis) | Predicted Impact on Binding Affinity (Docking Score) | Predicted Impact on Metabolic Stability (Relative KIE) |
| Aromatic Methyl Groups (-CH₃) | These groups are potential sites for oxidative metabolism (hydroxylation) by cytochrome P450 enzymes. | Minimal to no change expected, as these groups are not typically involved in direct binding interactions within the sodium channel pore. | High. A significant KIE is predicted, slowing the rate of aromatic hydroxylation and subsequent inactivation. |
| Ethyl Group on Quaternary Amine (-CH₂CH₃) | The ethyl group can be a site for enzymatic attack. | Negligible change. This part of the molecule projects away from the primary binding site. | Moderate. The KIE would depend on the specific metabolic enzymes involved in its modification. |
| Aromatic Ring (C-H bonds) | The aromatic ring itself can undergo hydroxylation, a common metabolic pathway for many anesthetic molecules. | Potentially minor change. Altering the electronic properties of the ring could subtly influence pi-stacking interactions with aromatic residues in the binding pocket. | Moderate to High. Deuterating the ring could protect it from oxidative metabolism, prolonging the local action of the compound. |
The design process is iterative. Initial QM and docking studies identify promising deuteration sites. MD simulations then validate the stability of these virtual compounds in a simulated biological environment. Finally, comprehensive ADME models provide a holistic view of the potential pharmacokinetic advantages. This structured in silico workflow allows for the rational design of novel deuterated QX-314 analogs, prioritizing candidates with the highest probability of improved therapeutic performance for subsequent chemical synthesis and experimental validation.
Future Directions and Emerging Research Areas for Qx 314 Bromide D5
The deuterated lidocaine (B1675312) derivative, QX 314 Bromide-d5, stands at the frontier of neuroscientific research, offering enhanced capabilities for dissecting complex biological processes. As a stable-isotope-labeled analogue of the well-characterized sodium channel blocker QX 314, its future applications are poised to leverage the unique physical properties of deuterium (B1214612). These properties may offer advantages in stability and traceability, opening new avenues in neuroscience research, from in vitro models to systems-level analyses.
Q & A
Q. What are the primary mechanisms by which QX 314 Bromide-d5 modulates neuronal sodium channels, and how should researchers validate these effects experimentally?
this compound is a membrane-impermeant quaternary derivative of lidocaine that blocks voltage-gated sodium channels, preventing action potential propagation. To validate its effects, researchers should use patch-clamp electrophysiology in hippocampal CA1 pyramidal neurons, comparing sodium currents before and after application. Control experiments with lidocaine analogs (e.g., QX-222) can confirm specificity. Secondary calcium current inhibition should be assessed via calcium imaging or simultaneous voltage-clamp protocols .
Q. What experimental protocols are recommended for assessing the concentration-dependent efficacy of this compound in vitro?
Prepare a concentration gradient (0.1–100 μM) in artificial cerebrospinal fluid (aCSF). Apply the compound to acute brain slices using perfusion systems, ensuring equilibration periods ≥10 minutes. Quantify blockade efficiency via current amplitude reduction in voltage-clamp recordings. Include vehicle controls and normalize data to baseline measurements. Replicate experiments across ≥3 biological replicates to account for variability .
Q. How should researchers address batch-to-batch variability in this compound purity for reproducible electrophysiological studies?
Source compounds with ≥99% purity (as per high-purity classification in market analyses) and verify purity via HPLC or NMR. Document lot numbers and supplier certificates of analysis. Pre-test each batch in pilot experiments using standardized protocols (e.g., 10 μM application in hippocampal slices). Discrepancies >15% in blockade efficacy warrant batch exclusion .
Q. What are the optimal storage conditions for this compound to maintain chemical stability in long-term studies?
Store lyophilized powder at –20°C in desiccated, light-protected containers. For aqueous stock solutions (e.g., 10 mM in DMSO), aliquot and store at –80°C, avoiding freeze-thaw cycles >3×. Validate stability monthly via mass spectrometry or functional assays comparing fresh vs. stored samples .
Advanced Research Questions
Q. How can researchers design experiments to distinguish between this compound's direct sodium channel blockade and indirect effects on calcium signaling?
Use simultaneous sodium/calcium current recordings in transfected HEK293 cells expressing Nav1.2 channels. Apply this compound intracellularly via patch pipettes to isolate sodium channel effects. For calcium current analysis, employ calcium-free extracellular solutions with depolarizing protocols. Pharmacological tools (e.g., ω-conotoxin GVIA for N-type calcium channels) can further dissect mechanisms .
Q. What statistical approaches are recommended for resolving contradictions in ion channel inhibition data across experimental models?
Apply mixed-effects modeling to account for variability between neuronal subtypes (e.g., hippocampal vs. dorsal root ganglion neurons). Use Bayesian inference to quantify confidence in concentration-response relationships. Cross-validate findings with deuterated analogs (e.g., QX 314-d5) to control for isotopic effects. Publicly share raw datasets for meta-analysis .
Q. How should researchers optimize in vivo delivery of this compound for selective peripheral nerve blockade without systemic toxicity?
Utilize microneedle-based intraneural injection systems with real-time electrophysiological monitoring. Test formulations with permeabilizing agents (e.g., bupivacaine) to enhance localization. Monitor plasma concentrations via LC-MS/MS to ensure levels remain below the LD50 (determined in preclinical models). Compare outcomes with positron emission tomography (PET) imaging of sodium channel occupancy .
Q. What methodologies can validate the deuterium isotope effects (d5) in this compound for metabolic stability studies?
Conduct comparative pharmacokinetic assays using non-deuterated QX 314 Bromide in rodent models. Analyze plasma half-life via LC-MS/MS and quantify deuterium retention using isotope ratio mass spectrometry (IRMS). Pair with in vitro cytochrome P450 inhibition assays to assess metabolic pathway alterations due to deuteration .
Q. How can mixed-methods approaches enhance the interpretation of this compound's neurophysiological effects?
Combine quantitative electrophysiology (e.g., action potential firing rates) with qualitative behavioral assessments (e.g., von Frey filament tests for pain response). Use convergent parallel design: Analyze quantitative data via ANOVA and qualitative themes via grounded theory. Triangulate findings to identify dose-dependent behavioral correlates of sodium channel blockade .
Q. What strategies mitigate confounding variables in long-term studies of this compound's effects on synaptic plasticity?
Implement blinded, randomized controlled trials in transgenic mice with conditional sodium channel knockouts. Use two-photon microscopy to track dendritic spine dynamics pre- and post-treatment. Control for circadian effects by standardizing experiment timing. Apply machine learning algorithms to distinguish compound-specific plasticity changes from noise .
Methodological Notes
- Data Reporting : Include raw electrophysiological traces, purity certificates, and statistical code in supplementary materials. Follow Beilstein Journal guidelines for table/figure integration to avoid redundancy .
- Conflict Resolution : For contradictory results, publish negative findings with detailed protocol descriptions to enable replication. Use platforms like Zenodo for open-data archiving .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
